molecular formula C16H13N3O3 B2451530 (2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide CAS No. 1203431-04-2

(2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2451530
CAS No.: 1203431-04-2
M. Wt: 295.298
InChI Key: NIYCSGZFUFMOQH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.298. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

(E)-3-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound with a complex structure, incorporating elements like furan, acrylamide, and oxadiazole. The compound's synthesis might involve intricate organic synthesis methods, given the presence of these reactive moieties. Acrylamide, a crucial part of this compound, is known for its extensive applications in polymer science and its reactivity as an alpha,beta-unsaturated reactive molecule, primarily used in producing polyacrylamide. This polymer has numerous applications in soil conditioning, wastewater treatment, and other industrial processes (Friedman, 2003). The presence of acrylamide also invites a thorough understanding of its formation, distribution in food, and its role in human health due to its potential exposure from external sources and diet.

Applications in Coordination Chemistry

The acrylamide part of the molecule is particularly interesting due to its coordination chemistry. Acrylamide can form complexes with various transition metals, offering a potential field of study in the coordination chemistry of (E)-3-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide. The coordination chemistry of acrylamide with transition metals may reveal interesting properties and applications, particularly in biological systems, where interactions with less acidic, biologically relevant metal ions could be crucial (Girma et al., 2005).

Pharmacological Properties of Structural Components

The structural components of this compound, like oxadiazole, are known for their wide range of biological activities and potential in drug synthesis. Oxadiazole derivatives exhibit properties like antimicrobial, anticancer, and anti-inflammatory activities, indicating the possibility that (E)-3-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide might also possess similar biological activities (Jalhan et al., 2017). Further research could explore these aspects to develop new pharmacological agents or materials with specific desired properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(9-8-13-7-4-10-21-13)17-11-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCSGZFUFMOQH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.